Rubymycin
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Overview
Description
Streptomyces peucetius. It is primarily used as a chemotherapeutic agent in the treatment of various cancers, including leukemia and lymphoma. Rubymycin works by intercalating DNA, thereby inhibiting the synthesis of nucleic acids and inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubymycin is synthesized through a series of complex chemical reactions. The initial step involves the fermentation of Streptomyces peucetius to produce the precursor compound, daunomycinone. This compound undergoes glycosylation with daunosamine to form this compound. The reaction conditions typically involve acidic or basic catalysts to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium Streptomyces peucetius is cultured in bioreactors under controlled conditions to maximize yield. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Rubymycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form daunorubicinol, a less active metabolite.
Reduction: Reduction of this compound can lead to the formation of dihydrodaunorubicin, which has different pharmacological properties.
Substitution: this compound can undergo substitution reactions, particularly at the amino group of the daunosamine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require acidic or basic conditions to activate the amino group.
Major Products:
Oxidation: Daunorubicinol
Reduction: Dihydrodaunorubicin
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Rubymycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study DNA intercalation and its effects on nucleic acid synthesis.
Biology: Employed in cell biology to investigate mechanisms of apoptosis and cell cycle regulation.
Medicine: Widely used in oncology for the treatment of acute myeloid leukemia and other cancers. It is also used in research to develop new chemotherapeutic agents.
Industry: Utilized in the pharmaceutical industry for the production of various anthracycline antibiotics
Mechanism of Action
Rubymycin exerts its effects by intercalating into DNA, which disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the formation of DNA double-strand breaks and ultimately induces apoptosis in cancer cells. The molecular targets include DNA and topoisomerase II, and the pathways involved are primarily related to DNA damage response and apoptosis .
Comparison with Similar Compounds
Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Epirubicin: A derivative of doxorubicin with altered pharmacodynamics.
Idarubicin: A synthetic analog of daunorubicin with enhanced efficacy and reduced cardiotoxicity
Uniqueness: Rubymycin is unique due to its specific glycosylation pattern, which influences its interaction with DNA and its overall pharmacological profile. Compared to doxorubicin, this compound has a different spectrum of activity and is particularly effective against certain types of leukemia .
Properties
Molecular Formula |
C33H30O17 |
---|---|
Molecular Weight |
698.6 g/mol |
IUPAC Name |
methyl (3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate |
InChI |
InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3/t10-,15+,17?,18-,23-,30+,33?/m0/s1 |
InChI Key |
MLFZQFHGXSVTGX-JEBRTKJDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O |
Origin of Product |
United States |
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